molecular formula C25H17B B1373088 2-Bromo-9,9-diphenylfluorene CAS No. 474918-32-6

2-Bromo-9,9-diphenylfluorene

Cat. No.: B1373088
CAS No.: 474918-32-6
M. Wt: 397.3 g/mol
InChI Key: WNXNWOBGPRKOJF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Bromo-9,9-diphenyl-9H-fluorene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins involved in electron transfer processes. The compound’s π-electron conjugation facilitates these interactions, enhancing its role in biochemical pathways . Additionally, 2-Bromo-9,9-diphenyl-9H-fluorene can act as a non-linear optical material, further contributing to its biochemical significance .

Cellular Effects

The effects of 2-Bromo-9,9-diphenyl-9H-fluorene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular homeostasis . Furthermore, 2-Bromo-9,9-diphenyl-9H-fluorene has been found to impact cell signaling pathways, leading to changes in cellular responses and functions .

Molecular Mechanism

At the molecular level, 2-Bromo-9,9-diphenyl-9H-fluorene exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. The compound’s ability to inhibit or activate enzymes plays a crucial role in its biochemical actions . Additionally, 2-Bromo-9,9-diphenyl-9H-fluorene can induce changes in gene expression, further modulating cellular processes . These molecular interactions highlight the compound’s versatility and importance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-9,9-diphenyl-9H-fluorene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Bromo-9,9-diphenyl-9H-fluorene remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors can lead to its degradation, affecting its efficacy in biochemical reactions . Understanding these temporal effects is essential for optimizing its use in research and industrial applications.

Dosage Effects in Animal Models

The effects of 2-Bromo-9,9-diphenyl-9H-fluorene vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular processes and metabolic pathways . Higher doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects have been observed, indicating specific dosage ranges where the compound’s impact is most pronounced .

Metabolic Pathways

2-Bromo-9,9-diphenyl-9H-fluorene is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical actions. The compound’s role in electron transfer processes is particularly noteworthy, as it influences metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 2-Bromo-9,9-diphenyl-9H-fluorene within cells and tissues are vital for its biochemical activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target cells . These interactions influence the compound’s efficacy and function, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

2-Bromo-9,9-diphenyl-9H-fluorene exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its biochemical actions, as it determines the compound’s interactions with biomolecules and its overall efficacy.

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-9,9-diphenylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Br/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXNWOBGPRKOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676779
Record name 2-Bromo-9,9-diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474918-32-6
Record name 2-Bromo-9,9-diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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